molecular formula C28H30N6O3 B11937455 1-[(3S)-1-(3,3-dimethyl-2-oxobutyl)-2-oxo-5-pyridin-2-yl-3H-1,4-benzodiazepin-3-yl]-3-[3-(methylamino)phenyl]urea

1-[(3S)-1-(3,3-dimethyl-2-oxobutyl)-2-oxo-5-pyridin-2-yl-3H-1,4-benzodiazepin-3-yl]-3-[3-(methylamino)phenyl]urea

Cat. No.: B11937455
M. Wt: 498.6 g/mol
InChI Key: YDZYKNJZCVIKPP-RUZDIDTESA-N
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Description

1-[(3S)-1-(3,3-dimethyl-2-oxobutyl)-2-oxo-5-pyridin-2-yl-3H-1,4-benzodiazepin-3-yl]-3-[3-(methylamino)phenyl]urea is a complex organic compound that belongs to the class of benzodiazepines. This compound is known for its potential pharmacological properties, particularly as a selective antagonist of the gastrin/CCK-B receptor. It has been studied for its potential therapeutic applications in various medical conditions.

Preparation Methods

The synthesis of 1-[(3S)-1-(3,3-dimethyl-2-oxobutyl)-2-oxo-5-pyridin-2-yl-3H-1,4-benzodiazepin-3-yl]-3-[3-(methylamino)phenyl]urea involves several steps. The synthetic route typically starts with the preparation of the benzodiazepine core, followed by the introduction of the pyridine and urea moieties. The reaction conditions often involve the use of organic solvents, catalysts, and specific temperature controls to ensure the desired product is obtained with high purity and yield. Industrial production methods may involve optimization of these reaction conditions to scale up the synthesis while maintaining efficiency and cost-effectiveness.

Chemical Reactions Analysis

This compound undergoes various chemical reactions, including:

    Oxidation: It can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can convert certain functional groups within the molecule to their reduced forms.

    Substitution: The compound can undergo substitution reactions where one functional group is replaced by another. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

    Chemistry: As a model compound for studying benzodiazepine derivatives and their reactivity.

    Biology: Investigating its interactions with biological receptors and enzymes.

    Medicine: Exploring its potential as a therapeutic agent for conditions related to the gastrin/CCK-B receptor, such as gastrointestinal disorders and certain types of cancer.

    Industry: Potential use in the development of new pharmaceuticals and chemical intermediates.

Mechanism of Action

The compound exerts its effects by selectively binding to the gastrin/CCK-B receptor, thereby inhibiting its activity. This receptor is involved in various physiological processes, including the regulation of gastric acid secretion and cell proliferation. By blocking this receptor, the compound can modulate these processes, which may have therapeutic benefits in conditions like peptic ulcers and certain cancers.

Comparison with Similar Compounds

Compared to other benzodiazepine derivatives, 1-[(3S)-1-(3,3-dimethyl-2-oxobutyl)-2-oxo-5-pyridin-2-yl-3H-1,4-benzodiazepin-3-yl]-3-[3-(methylamino)phenyl]urea is unique due to its selective antagonism of the gastrin/CCK-B receptor. Similar compounds include:

    Diazepam: A well-known benzodiazepine with anxiolytic and sedative properties.

    Lorazepam: Another benzodiazepine used for its anxiolytic and sedative effects.

    Netazepide: A selective gastrin/CCK-B receptor antagonist similar to the compound . The uniqueness of this compound lies in its specific receptor selectivity and potential therapeutic applications.

Properties

Molecular Formula

C28H30N6O3

Molecular Weight

498.6 g/mol

IUPAC Name

1-[(3S)-1-(3,3-dimethyl-2-oxobutyl)-2-oxo-5-pyridin-2-yl-3H-1,4-benzodiazepin-3-yl]-3-[3-(methylamino)phenyl]urea

InChI

InChI=1S/C28H30N6O3/c1-28(2,3)23(35)17-34-22-14-6-5-12-20(22)24(21-13-7-8-15-30-21)32-25(26(34)36)33-27(37)31-19-11-9-10-18(16-19)29-4/h5-16,25,29H,17H2,1-4H3,(H2,31,33,37)/t25-/m1/s1

InChI Key

YDZYKNJZCVIKPP-RUZDIDTESA-N

Isomeric SMILES

CC(C)(C)C(=O)CN1C2=CC=CC=C2C(=N[C@@H](C1=O)NC(=O)NC3=CC=CC(=C3)NC)C4=CC=CC=N4

Canonical SMILES

CC(C)(C)C(=O)CN1C2=CC=CC=C2C(=NC(C1=O)NC(=O)NC3=CC=CC(=C3)NC)C4=CC=CC=N4

Origin of Product

United States

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